molecular formula C13H16F2N4O2S B2718000 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine CAS No. 1006328-49-9

4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine

Cat. No.: B2718000
CAS No.: 1006328-49-9
M. Wt: 330.35
InChI Key: RIKDVBQUZAKKLJ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine typically involves multiple steps, starting with the construction of the pyrimidine core. One common approach is to start with a suitable pyrimidine derivative and introduce the difluoromethyl group through a difluoromethylation reaction

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, optimized for efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : The ethylsulfonyl group can be further oxidized to produce sulfonic acids or sulfates.

  • Reduction: : The difluoromethyl group can be reduced to difluoromethane or other derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Typical reagents include alkyl halides, amines, and organometallic compounds, often under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Sulfonic acids, sulfates, and other oxidized derivatives.

  • Reduction: : Difluoromethane and other reduced derivatives.

  • Substitution: : Various substituted pyrimidines with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Its unique structure may interact with biological targets, making it useful in the study of enzyme inhibitors or receptor ligands.

  • Industry: : Use in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other pyrimidines or heterocycles with different substituents. These compounds may have similar applications but differ in their reactivity and biological activity.

List of Similar Compounds

  • 4-(Difluoromethyl)pyrimidine

  • 6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine

  • 2-(ethylsulfonyl)pyrimidine

This detailed overview provides a comprehensive understanding of 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)-2-ethylsulfonylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N4O2S/c1-4-19-8(3)9(7-16-19)10-6-11(12(14)15)18-13(17-10)22(20,21)5-2/h6-7,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKDVBQUZAKKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NC(=N2)S(=O)(=O)CC)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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